![molecular formula C14H20N2O2S B3939844 N-[(benzylamino)carbonothioyl]leucine](/img/structure/B3939844.png)
N-[(benzylamino)carbonothioyl]leucine
Overview
Description
N-[(benzylamino)carbonothioyl]leucine, also known as BCT-197, is a small molecule inhibitor that has been studied for its potential therapeutic applications. BCT-197 is a selective inhibitor of the pro-inflammatory cytokine, interleukin-1β (IL-1β), which plays a crucial role in the pathogenesis of various diseases, including autoimmune disorders, cardiovascular diseases, and cancer.
Mechanism of Action
N-[(benzylamino)carbonothioyl]leucine selectively inhibits the production of IL-1β by blocking the activation of caspase-1, a key enzyme involved in the processing of pro-IL-1β to its active form. By inhibiting IL-1β, N-[(benzylamino)carbonothioyl]leucine reduces the inflammatory response and promotes tissue repair.
Biochemical and Physiological Effects:
N-[(benzylamino)carbonothioyl]leucine has been shown to have anti-inflammatory, anti-tumor, and cardioprotective effects in various preclinical studies. N-[(benzylamino)carbonothioyl]leucine reduces the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various diseases. N-[(benzylamino)carbonothioyl]leucine also promotes tissue repair and regeneration by reducing inflammation and enhancing cell proliferation.
Advantages and Limitations for Lab Experiments
N-[(benzylamino)carbonothioyl]leucine is a selective inhibitor of IL-1β, which makes it a valuable tool for studying the role of IL-1β in various diseases. However, N-[(benzylamino)carbonothioyl]leucine has some limitations in lab experiments, including its low solubility in water and its potential toxicity at high concentrations.
Future Directions
There are several future directions for the study of N-[(benzylamino)carbonothioyl]leucine. One potential application of N-[(benzylamino)carbonothioyl]leucine is in the treatment of autoimmune disorders, such as rheumatoid arthritis and multiple sclerosis. N-[(benzylamino)carbonothioyl]leucine has also shown promise as a potential therapy for cardiovascular diseases, such as myocardial infarction and heart failure. In addition, N-[(benzylamino)carbonothioyl]leucine may have potential applications in cancer therapy, as it has been shown to inhibit the growth of breast cancer cells. Further studies are needed to determine the safety and efficacy of N-[(benzylamino)carbonothioyl]leucine in humans and to identify other potential therapeutic applications.
Scientific Research Applications
N-[(benzylamino)carbonothioyl]leucine has been extensively studied for its potential therapeutic applications in various diseases. In a preclinical study, N-[(benzylamino)carbonothioyl]leucine was shown to reduce inflammation and improve cardiac function in a rat model of myocardial infarction. In another study, N-[(benzylamino)carbonothioyl]leucine was found to inhibit the growth of breast cancer cells in vitro and in vivo.
properties
IUPAC Name |
2-(benzylcarbamothioylamino)-4-methylpentanoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2S/c1-10(2)8-12(13(17)18)16-14(19)15-9-11-6-4-3-5-7-11/h3-7,10,12H,8-9H2,1-2H3,(H,17,18)(H2,15,16,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDRSOXMJHHFXCO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=S)NCC1=CC=CC=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.39 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Benzylcarbamothioylamino)-4-methylpentanoic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.